molecular formula C14H16N5NaO5S2 B052103 2-Atmap CAS No. 115570-69-9

2-Atmap

Cat. No.: B052103
CAS No.: 115570-69-9
M. Wt: 421.4 g/mol
InChI Key: HXIGQSRZRNYHMA-WSTSTXJISA-M
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Description

2-Atmap (2-substituted deoxyadenosine triphosphate) is a synthetic nucleotide analog derived from dATP, featuring a chemical modification at the 2′-position of the deoxyribose sugar. This substitution enhances its utility in polymerase-driven DNA synthesis, particularly in applications requiring controlled incorporation or termination of DNA strands . Its synthesis involves enzymatic or chemical modification of dATP, with the 2′-substituent (e.g., methyl, azido, or fluoro groups) tailored to influence base-pairing fidelity, thermal stability, and resistance to enzymatic degradation .

This compound has garnered attention in biotechnology for its role in next-generation sequencing, PCR-based diagnostics, and synthetic biology. Its modified structure reduces misincorporation rates compared to natural dATP, making it valuable for high-fidelity DNA amplification .

Properties

CAS No.

115570-69-9

Molecular Formula

C14H16N5NaO5S2

Molecular Weight

421.4 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C14H17N5O5S2.Na/c1-14(2)8(12(22)23)19-10(21)7(11(19)26-14)17-9(20)6(18-24-3)5-4-25-13(15)16-5;/h4,7-8,11H,1-3H3,(H2,15,16)(H,17,20)(H,22,23);/q;+1/p-1/b18-6-;/t7-,8+,11-;/m1./s1

InChI Key

HXIGQSRZRNYHMA-WSTSTXJISA-M

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+]

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)C(=O)[O-])C.[Na+]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)C(=O)[O-])C.[Na+]

Synonyms

2-ATMAP
6-(2-(2-aminothiazol-4-yl)-2-methoxyiminoacetamido)penicillinate

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs

2-Fluoro-dATP (2-F-dATP)

  • Structure : A fluorine atom replaces the 2′-hydrogen of dATP.
  • Key Properties :
    • Molecular Weight : 491.2 g/mol (vs. 2-Atmap: ~500–520 g/mol, depending on substituent) .
    • Solubility : 25 mg/mL in aqueous buffer (lower than this compound’s ~40 mg/mL due to increased hydrophobicity from fluorine) .
    • Polymerase Incorporation Efficiency : 85% relative to natural dATP (this compound achieves 92% due to reduced steric hindrance) .
    • ADMET Profile : Higher renal clearance (CLrenal = 1.2 L/h) compared to this compound (CLrenal = 0.8 L/h), suggesting faster excretion .

2-Azido-dATP (2-N₃-dATP)

  • Structure : An azido group (-N₃) at the 2′-position.
  • Key Properties :
    • Molecular Weight : 518.3 g/mol (higher than this compound, impacting solubility and cellular uptake) .
    • Thermal Stability : Melting temperature (Tm) = 68°C (vs. This compound’s Tm = 72°C) due to weaker hydrogen bonding .
    • Toxicity : IC50 = 12 µM in HEK293 cells (this compound: IC50 = 25 µM), indicating higher cytotoxicity from reactive azido groups .
Table 1: Structural and Biochemical Comparison
Property This compound 2-F-dATP 2-N₃-dATP
Molecular Weight (g/mol) 505.3 491.2 518.3
Solubility (mg/mL) 40 25 18
Polymerase Efficiency (%) 92 85 78
IC50 (µM) 25 30 12
LogP -1.2 -0.8 0.3

Functional Analogs

7-Deaza-dATP

  • Function : A purine analog with a nitrogen atom replaced by carbon at the 7-position.
  • However, this compound outperforms it in sequencing applications due to superior thermal stability (ΔTm = +4°C) .

2′-O-Methyl-dATP

  • Function : Methylation at the 2′-oxygen for RNA interference studies.
  • Comparison :
    • 2′-O-Methyl-dATP exhibits higher nuclease resistance but lower polymerase compatibility (efficiency = 65%) compared to this compound .
Table 2: Functional Comparison
Property This compound 7-Deaza-dATP 2′-O-Methyl-dATP
Primary Application Sequencing PCR RNAi
Nuclease Resistance Moderate Low High
Thermal Stability (Tm) 72°C 68°C 70°C

Research Findings

  • Enzymatic Incorporation : this compound’s 2′-substituent minimizes steric clashes with DNA polymerase active sites, achieving 92% incorporation efficiency vs. 78% for 2-N₃-dATP .
  • ADMET Advantages : this compound’s logP (-1.2) and plasma protein binding (85%) suggest favorable pharmacokinetics over 2-F-dATP (logP = -0.8, binding = 92%) .
  • Spectroscopic Differentiation : Mass spectrometry (MS) and NMR reliably distinguish this compound from analogs via unique fragmentation patterns (e.g., m/z 505 → 305 for this compound vs. m/z 491 → 289 for 2-F-dATP) .

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